Mupirocin (calcium hydrate)

Thermal stability Calcium salt Pharmaceutical manufacturing

Procure crystalline mupirocin calcium dihydrate (CAS 115074-43-6) for thermal-stable ointment/nasal decolonization manufacturing. Unique tRNA synthetase inhibition avoids cross-resistance with beta-lactams, macrolides, etc. Crystalline form withstands elevated temperatures; aqueous insolubility suits suspension-based formulations. For solution-based creams/gels, specify amorphous calcium mupirocin (soluble in hexylene glycol). Use reference standards (≥98%) for USP/EP compliance, HPLC/GC/MS validation, and antimicrobial susceptibility testing (MIC 0.06–0.25 μg/mL vs staphylococci). Never substitute with mupirocin free acid—stability, solubility, and regulatory filings differ materially.

Molecular Formula C52H90CaO20
Molecular Weight 1075.3 g/mol
Cat. No. B14792834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMupirocin (calcium hydrate)
Molecular FormulaC52H90CaO20
Molecular Weight1075.3 g/mol
Structural Identifiers
SMILESCC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2]
InChIInChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2
InChIKeyDDHVILIIHBIMQU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mupirocin (calcium hydrate) CAS 115074-43-6: Antibiotic Agent Class, Structural Composition, and Procurement Baseline


Mupirocin (calcium hydrate), also referred to as calcium mupirocin dihydrate, is a calcium salt antibiotic produced via fermentation of Pseudomonas fluorescens . It is a monoxycarbolic acid derivative structurally defined as a 2:1 calcium hemisalt dihydrate with a molecular weight of 1075.3 (free acid: 500.6) [1]. The compound exerts antibacterial activity through reversible inhibition of bacterial isoleucyl-transfer RNA synthetase, a mechanism distinct from beta-lactams, macrolides, and other major antibiotic classes, which precludes cross-resistance with conventional systemic antibiotics .

Why Mupirocin (calcium hydrate) Cannot Be Substituted by Mupirocin Free Acid or Other Topical Antibiotics in Scientific and Industrial Procurement


Procurement substitution of mupirocin calcium hydrate with mupirocin free acid or other topical antibiotic candidates is precluded by three quantifiable factors. First, mupirocin calcium hydrate (specifically the crystalline dihydrate form) provides demonstrably higher thermal stability than the free acid, enabling pharmaceutical manufacturing processes that involve elevated temperatures [1]. Second, solubility differences between crystalline and amorphous forms of mupirocin calcium dictate formulation pathway selection: the crystalline dihydrate exhibits extremely low aqueous solubility, while amorphous calcium mupirocin is readily soluble in hydrophilic solvents including water and hexylene glycol [2]. Third, in-class comparators such as retapamulin and fusidic acid exhibit substantially different resistance development profiles under sustained antimicrobial pressure, with quantitative differences in MIC shift magnitude [3]. These differential properties directly influence raw material selection, formulation development decisions, and regulatory filing strategies.

Mupirocin (calcium hydrate): Quantitative Comparative Evidence for Procurement and Formulation Decision-Making


Thermal Stability Advantage of Mupirocin Calcium Dihydrate Over Free Acid for Pharmaceutical Manufacturing

Mupirocin calcium hydrate in its crystalline dihydrate form provides significantly higher thermal stability compared to mupirocin free acid. This property was identified as a critical differentiator during pharmaceutical development after screening 23 inorganic and organic salts [1]. The improved thermal stability enables manufacturing processes involving elevated temperatures without unacceptable degradation of the active pharmaceutical ingredient, a capability not available with the free acid form [2].

Thermal stability Calcium salt Pharmaceutical manufacturing Solid-state characterization

Differential Solubility of Crystalline vs. Amorphous Mupirocin Calcium in Pharmaceutical Solvents

Crystalline mupirocin calcium dihydrate and amorphous mupirocin calcium exhibit fundamentally different solubility profiles in hydrophilic solvents, directly impacting formulation feasibility. Comparative solubility testing at room temperature demonstrates that amorphous mupirocin calcium is immediately soluble in water and hexylene glycol, whereas crystalline mupirocin calcium is not soluble in either solvent under identical conditions [1].

Solubility Amorphous Crystalline Formulation development Topical drug delivery

Comparative Antibacterial Activity: Mupirocin Calcium Hydrate MIC Values Against Staphylococci and MRSA

Mupirocin calcium hydrate demonstrates consistent antibacterial activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). Against a broad panel of staphylococcal isolates, mupirocin calcium hydrate exhibits MIC values ranging from 0.06 to 0.25 μg/mL, with MIC50 = 0.12 μg/mL and MIC90 = 0.25 μg/mL . Against S. aureus specifically, MIC = 0.05 μg/mL [1]. This activity profile supports its established clinical utility in topical eradication and decolonization protocols.

MIC MRSA Staphylococcus aureus Antibacterial activity In vitro susceptibility

Resistance Development Propensity: Mupirocin vs. Retapamulin and Fusidic Acid Under Serial Passage Selection

Under controlled in vitro serial passage selection, mupirocin exhibits substantially greater propensity for high-level resistance development compared to retapamulin. In a 55-passage study against MRSA isolates, mupirocin MIC increased from a baseline of 0.12 μg/mL to 16-512 μg/mL (≥133-fold increase), while retapamulin MIC increased from 0.25 μg/mL to 4-8 μg/mL (16- to 32-fold increase) [1]. This quantitative differential in resistance development trajectory has direct implications for decolonization protocol design and procurement for institutional antimicrobial stewardship programs.

Resistance development Serial passage MRSA Mutational resistance Antibiotic stewardship

Mupirocin Resistance Prevalence in Clinical MRSA Isolates vs. Retapamulin

In a longitudinal collection of 403 MRSA isolates from a Veterans Affairs medical center, baseline resistance rates differed quantitatively between mupirocin and retapamulin. Mupirocin resistance was observed in 9% of isolates (24 low-level resistant at MIC 8-64 μg/mL; 11 high-level resistant at MIC ≥512 μg/mL), whereas retapamulin resistance was detected in only 0.25% of isolates (1 isolate with MIC >16 μg/mL) [1].

Resistance epidemiology MRSA Mupirocin resistance Retapamulin Clinical surveillance

Pharmaceutical-Grade Mupirocin Calcium API: Pharmacopoeial Compliance and Impurity Control Requirements

Pharmaceutical-grade mupirocin calcium API is distinguished from commodity-grade material by compliance with USP, EP, and BP pharmacopoeial monographs, which mandate specific impurity limits and degradation product controls [1]. USP monographs define organic impurity specifications including individual impurity limits and total impurity thresholds, while EP monographs enumerate specific identified impurities (EP Impurity A, H, I) requiring characterization and quantification [2]. Procurement of non-pharmacopoeial grade material introduces formulation instability risk and regulatory filing complications [3].

API quality Pharmacopoeial standards Impurity profiling USP/EP compliance Procurement specification

Mupirocin (calcium hydrate): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical Manufacturing: Crystalline Mupirocin Calcium Dihydrate for Thermal-Process Ointment and Nasal Formulations

Crystalline mupirocin calcium dihydrate is the specified active pharmaceutical ingredient for commercial topical ointment and nasal decolonization products due to its validated thermal stability during manufacturing processes involving elevated temperatures . This form corresponds to the active agent in BACTROBAN Ointment, BACTROBAN Nasal, and BACTROBAN Cream commercial products [1]. Procurement of crystalline dihydrate is indicated when manufacturing processes require thermal stability and when aqueous solubility is not a formulation requirement.

Pharmaceutical Formulation Development: Amorphous Mupirocin Calcium for Dissolved-State Topical and Nasal Preparations

Amorphous mupirocin calcium enables formulation approaches requiring the active agent in a dissolved state within hydrophilic solvents. The amorphous form demonstrates immediate aqueous solubility, in contrast to the crystalline dihydrate which is insoluble in water at room temperature . Stable solutions of amorphous mupirocin calcium dissolved in hexylene glycol permit development of creams, gels, solutions, and spray formulations where the active ingredient remains in solution rather than suspension [1].

Antimicrobial Susceptibility Testing and Clinical Microbiology Research

Mupirocin calcium hydrate serves as a reference compound for antimicrobial susceptibility testing against staphylococci and MRSA. With established MIC values (0.06-0.25 μg/mL for susceptible strains) and defined susceptibility breakpoints, the compound supports clinical microbiology quality control protocols . The documented 9% baseline resistance rate in MRSA clinical isolates provides an epidemiological benchmark for institutional surveillance programs [1].

Analytical Method Development and Quality Control Reference Standards

Pharmaceutical-grade mupirocin calcium hydrate analytical standards (CAS 115074-43-6) are essential for HPLC, GC, and mass spectrometry method development, validation, and routine quality control testing . Procurement of characterized reference standards with documented purity (≥98%) and established impurity profiles enables compliance with USP and EP monograph requirements for API release testing and stability studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mupirocin (calcium hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.